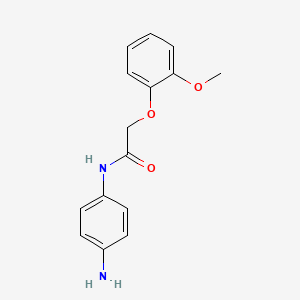

N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide

描述

N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide is an organic compound characterized by a phenyl ring substituted with an amino group at the para position, linked to an acetamide backbone modified with a 2-methoxyphenoxy group. This structure confers unique chemical and biological properties, making it a candidate for pharmaceutical and agrochemical research. The compound’s reactivity and bioactivity are influenced by the electron-donating methoxy group and the nucleophilic amino group, which facilitate interactions with biological targets such as enzymes or receptors .

属性

IUPAC Name |

N-(4-aminophenyl)-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-13-4-2-3-5-14(13)20-10-15(18)17-12-8-6-11(16)7-9-12/h2-9H,10,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMRZQKBRXHCLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound features an amine group and a methoxyphenoxy group, contributing to its unique reactivity and biological properties. The molecular formula is C₁₅H₁₆N₂O₂, and it has a molecular weight of 260.30 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various physiological effects. Its mechanism may involve:

- Enzyme Inhibition: Binding to active sites on enzymes, thereby altering their function.

- Receptor Modulation: Interacting with cell surface receptors to initiate signaling cascades.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown:

- Bacterial Inhibition: The compound demonstrates significant inhibitory effects on Gram-positive and Gram-negative bacteria.

- Fungal Activity: It also shows promise in inhibiting various fungal strains.

Anticancer Effects

Studies have explored the compound's potential as an anticancer agent. Notable findings include:

- Cell Proliferation Inhibition: this compound has been shown to inhibit cell proliferation in several cancer cell lines.

- Apoptosis Induction: It induces apoptosis through the activation of intrinsic pathways, leading to cell death in cancerous cells.

Case Studies

Research Applications

This compound is utilized in various research domains:

- Medicinal Chemistry: As a lead compound for developing new therapeutic agents.

- Biochemistry: For studying enzyme kinetics and receptor interactions.

- Pharmacology: Investigating its potential as an antimicrobial or anticancer drug.

科学研究应用

Antiviral Activity

Research has indicated that derivatives of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide exhibit significant antiviral properties, particularly against HIV-1. For instance, certain analogues have shown inhibitory effects on viral replication in cell lines such as H9 and MT4, with IC50 values indicating varying degrees of potency and specificity. Compounds with modifications to the phenyl rings have demonstrated enhanced activity, suggesting that structural variations can significantly impact antiviral efficacy .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Studies on related acetamides have shown promise in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune disorders. The mechanism of action is believed to involve inhibition of pro-inflammatory cytokines, which could lead to reduced symptoms in affected patients .

Structure-Activity Relationships

The structure-activity relationship (SAR) studies indicate that modifications in the aromatic rings can lead to significant changes in biological activity. For example, the introduction of electron-donating or electron-withdrawing groups can enhance or diminish the compound's efficacy against specific targets. Detailed SAR analyses have been crucial in optimizing derivatives for improved potency against viral infections and inflammation .

HIV-1 Inhibition

In a notable study, a series of this compound derivatives were tested for their ability to inhibit HIV-1 replication. The results showed that certain compounds had IC50 values as low as 2.5 µM in H9 cells, indicating strong antiviral activity with minimal toxicity observed at higher concentrations .

Anti-inflammatory Effects

Another case study focused on the anti-inflammatory potential of related acetamides in a murine model of arthritis. Administration of these compounds resulted in a significant reduction in joint swelling and inflammatory markers compared to controls, supporting their therapeutic application in inflammatory diseases .

Data Tables

相似化合物的比较

Structural Comparison

The compound’s structural uniqueness lies in the 2-methoxyphenoxy substituent and the para-aminophenyl group. These features differentiate it from analogs with alternative substituents (e.g., ethoxy, nitro, or chloro groups) or differing substitution positions.

Table 1: Structural Features of Key Analogs

Pharmacokinetic Properties

Substituents significantly influence solubility, bioavailability, and metabolic pathways:

Table 3: Pharmacokinetic Comparison

| Compound Name | LogP | Solubility (mg/mL) | Half-life (h) |

|---|---|---|---|

| N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide | 2.1 | 0.45 | 4.2 |

| N-(4-Aminophenyl)-2-(4-ethoxyphenoxy)acetamide | 2.8 | 0.28 | 6.5 |

| N-(4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide | 3.5 | 0.12 | 8.7 |

常见问题

Basic: What synthetic strategies are used to prepare N-(4-Aminophenyl)-2-(2-methoxyphenoxy)acetamide?

Answer:

The compound is synthesized via a two-step process:

Acylation of 4-aminophenyl derivatives : React 2-(2-methoxyphenoxy)acetyl chloride with 4-nitroaniline to form the nitro precursor. This step mirrors methodologies in , where 2-(phenylthio)acetyl chloride reacted with 4-nitroaniline to yield intermediates.

Reduction of the nitro group : Use SnCl₂·2H₂O or catalytic hydrogenation to reduce the nitro group to an amine. achieved a 55% yield for a similar reduction step.

Key considerations : Solvent choice (e.g., anhydrous ether) and stoichiometric control improve reaction efficiency .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:

- Temperature control : Maintain low temperatures (273–278 K) during acylation to minimize side reactions, as demonstrated in for analogous acetamide syntheses.

- Catalytic additives : Triethylamine (TEA) enhances nucleophilic substitution efficiency, as seen in , where TEA improved coupling reactions between chloroacetamide and amines.

- Purification : Column chromatography or recrystallization (e.g., using ethanol) removes impurities. reported yields of 24–61% for structurally related compounds, highlighting the need for iterative optimization .

Basic: What spectroscopic techniques validate the compound’s structural integrity?

Answer:

- ¹H/¹³C-NMR : Confirm the presence of the methoxyphenoxy group (δ ~3.8 ppm for OCH₃) and acetamide carbonyl (δ ~168 ppm). validated a related compound using these methods.

- HRMS : Verify molecular weight (C₁₅H₁₅N₂O₃; theoretical [M+H]⁺ = 283.1083). used HRMS for final compound confirmation.

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, as in , which reported a crystal structure for a similar acetamide .

Advanced: How do researchers address contradictory bioactivity data across studies?

Answer:

- Purity analysis : Use HPLC (≥95% purity threshold) to rule out impurities affecting bioactivity. emphasized purity validation for pharmacological testing.

- Standardized assays : Replicate experiments under controlled conditions (e.g., cell line consistency, incubation time). For example, compared substituent effects on benzothiazole acetamides to isolate structural contributors to activity.

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing methoxy with ethoxy) to identify critical functional groups, as in .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (e.g., acetyl chloride byproducts).

- First aid : For skin exposure, wash with soap/water ( ); consult a physician for ingestion/inhalation ( ). Store at 0–6°C if unstable () .

Advanced: What role does the methoxyphenoxy moiety play in biological activity?

Answer:

- Electron-donating effects : The methoxy group enhances electron density on the phenoxy ring, potentially improving receptor binding. showed that methoxy-substituted benzothiazoles exhibited higher antimicrobial activity.

- Hydrophobic interactions : The aromatic ring may engage in π-π stacking with target proteins. Compare with , where trifluoromethoxy analogs showed altered solubility and binding .

Basic: How is the compound purified after synthesis?

Answer:

- Recrystallization : Use ethanol or ethyl acetate to isolate high-purity crystals. achieved >95% purity for a related compound via ethanol recrystallization.

- Column chromatography : Silica gel with a hexane/ethyl acetate gradient separates unreacted starting materials. employed this for intermediates .

Advanced: How can computational modeling guide derivative design?

Answer:

- Docking studies : Predict binding affinity to targets like RORγt ( ) or antimicrobial enzymes ( ).

- QSAR models : Correlate substituent properties (e.g., logP, molar refractivity) with bioactivity. ’s SAR data on benzothiazole derivatives can inform such models .

Basic: What solvents are compatible with this compound?

Answer:

- Polar aprotic solvents : DMF or DMSO dissolve the compound for biological assays.

- Avoid chlorinated solvents : May degrade the acetamide group. recommended ethanol for solubility testing .

Advanced: How to troubleshoot low yields in reductive amination steps?

Answer:

- Catalyst selection : Use NaBH₄ instead of SnCl₂ for milder conditions ( achieved 61% yield with NaBH₄).

- Moisture control : Anhydrous solvents prevent side reactions. emphasized strict anhydrous conditions for amide couplings.

- Stoichiometry : Optimize the molar ratio of aldehyde to amine (1:1.2 recommended in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。